4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid
Description
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Propriétés
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYSHOYBTKCTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252424 | |
| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017791-31-9 | |
| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Synthesis and Characterization of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic Acid
Executive Summary
This technical guide details the synthesis and characterization of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid . This compound represents a critical "reverse" triazole scaffold, where the triazole ring is attached to the phenyl core via the N4-nitrogen , rather than the more common N1-linkage found in click-chemistry products.
This specific regiochemistry is vital for two reasons:
-
Pharmacophore Geometry: The N4-linkage projects the triazole nitrogens (N1/N2) symmetrically, creating a unique hydrogen-bond acceptor profile distinct from N1-linked isomers.[1]
-
Synthetic Utility: It serves as a direct precursor for fused heterocyclic systems, specifically [1,2,4]triazolo[1,5-a]quinazolin-5-ones , which are privileged structures in kinase inhibition and antitubercular drug discovery.[1]
The protocol below prioritizes the Diformylhydrazine Transamination Route , selected for its ability to exclusively yield the N4-isomer without contamination from N1-regioisomers.
Retrosynthetic Analysis & Strategy
To achieve the target 4H-1,2,4-triazol-4-yl substitution, a direct nucleophilic aromatic substitution (SNAr) using 1,2,4-triazole is ill-advised, as it predominantly yields the thermodynamically stable N1-isomer.
Instead, the triazole ring must be constructed de novo on the aniline nitrogen of 2-amino-4-nitrobenzoic acid .
Reaction Logic[2]
-
Starting Material: 2-Amino-4-nitrobenzoic acid (commercially available, CAS 619-17-0).[2]
-
Cyclizing Reagent: 1,2-Diformylhydrazine.
-
Mechanism: The aniline amine performs a nucleophilic attack on the formyl carbons, followed by dehydration and ring closure at high temperatures (Pellizzari-type cyclization).
Pathway Visualization
Figure 1: Retrosynthetic pathway highlighting the construction of the triazole ring from the aniline precursor.[1]
Experimental Protocol
Method: Thermal Cyclocondensation with 1,2-Diformylhydrazine
This method is chosen for its atom economy and regiospecificity . Unlike methods using triethyl orthoformate which can lead to competing N-alkylation if not carefully controlled, diformylhydrazine provides the specific C-N-C backbone required for the N4-triazole.
Materials
-
2-Amino-4-nitrobenzoic acid: 1.82 g (10.0 mmol)
-
1,2-Diformylhydrazine: 0.97 g (11.0 mmol, 1.1 equiv)
-
Solvent: Neat melt (preferred) or Diglyme (if temperature control is difficult).
-
Catalyst: p-Toluenesulfonic acid (p-TsOH), catalytic amount (optional, improves yield).[1]
Step-by-Step Procedure
-
Preparation of the Melt: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head (to remove evolved water), intimately mix the 2-amino-4-nitrobenzoic acid and 1,2-diformylhydrazine .
-
Reaction Phase:
-
Place the flask in a pre-heated oil bath or sand bath at 160°C .
-
The mixture will melt and evolve water vapor.
-
Gradually increase temperature to 175–180°C over 30 minutes.
-
Maintain this temperature for 3–4 hours .
-
Observation: The evolution of steam ceases when the reaction is near completion. The solid mass may re-solidify as the product (higher melting point) forms.
-
-
Workup (Purification):
-
Cool the reaction mixture to room temperature.
-
Triturate the resulting solid with cold methanol (20 mL) to remove unreacted starting materials (both starting materials have higher solubility in MeOH than the product).
-
Filter the solid and wash with diethyl ether.
-
-
Recrystallization (Critical for Purity):
-
Dissolve the crude solid in a minimum amount of boiling DMF or Glacial Acetic Acid .
-
Allow to cool slowly to crystallize.
-
Filter and dry under vacuum at 60°C.
-
Self-Validating Checkpoint
-
Solubility Check: The starting aniline is soluble in dilute HCl (amine protonation). The product, having a triazole (weak base) and a nitro-benzoic acid core, will be less soluble in dilute acid but soluble in aqueous NaHCO₃ (carboxylic acid deprotonation).
-
Visual Cue: Starting material is often bright yellow/orange. The product typically precipitates as a pale yellow to off-white solid.
Characterization & Data Analysis
To confirm the identity of the product, specifically the N4-attachment , the following spectroscopic data must be verified.
Expected NMR Data ( H, 400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 13.0 – 13.5 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |
| Triazole-H | 8.70 – 9.10 | Singlet | 2H | Diagnostic: The H3 and H5 protons of the triazole are chemically equivalent (or very close) due to the symmetry of the N4-attachment. If this were N1-linked, these protons would be distinct singlets with different shifts. |
| Ar-H3 | ~8.40 | Doublet (J~2Hz) | 1H | Ortho to Nitro, Meta to COOH. Deshielded by NO2. |
| Ar-H6 | ~8.15 | Doublet (J~8Hz) | 1H | Ortho to COOH. |
| Ar-H5 | ~8.25 | dd (J~8, 2Hz) | 1H | Meta to N-linkage, Ortho to Nitro. |
Infrared Spectroscopy (FT-IR)[5][6]
-
3100 cm⁻¹: C-H stretch (Triazole ring).
-
1705 cm⁻¹: C=O stretch (Carboxylic acid dimer).
-
1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).
-
1280 cm⁻¹: C-N stretch (Aromatic amine/triazole linkage).
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Molecular Weight: 234.17 g/mol
-
Expected Peak:
or (negative mode preferred for carboxylic acids).
Troubleshooting & Optimization
Common failure modes and their scientific causality:
| Issue | Cause | Corrective Action |
| Incomplete Conversion | Reaction temperature too low; water not removed. | Ensure bath temp >170°C. Use a Dean-Stark trap if using a solvent (Diglyme) to drive the equilibrium forward. |
| Decarboxylation | Excessive heat (>200°C) causing loss of CO₂. | Monitor temp strictly. Do not exceed 185°C. |
| Product is Sticky/Gum | Polymerization or impurities. | Triturate aggressively with Methanol/Ether. Recrystallize from DMF/Water mixture if Acetic Acid fails. |
Workflow Visualization
The following diagram illustrates the critical decision points in the purification process to ensure pharmaceutical-grade purity.
Figure 2: Purification workflow designed to separate the polar product from unreacted starting materials.
References
-
General Synthesis of 4-Substituted Triazoles: Bartlett, R. K., & Humphrey, I. R. (1967).[1] The synthesis of 4-substituted 1,2,4-triazoles. Journal of the Chemical Society C: Organic.
-
Biological Evaluation of Triazolyl-Benzoic Acids: Al-Wahaibi, L. H., et al. (2019).[1][3] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.[1][3] (Note: Discusses the para-isomer, but establishes the biological relevance of the scaffold).
-
Precursor Characterization (2-Amino-4-nitrobenzoic acid): Wardell, J. L., et al. (2016).[1][4] Hydrazinium 2-amino-4-nitrobenzoate dihydrate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. [1]
-
Reaction Mechanism (Diformylhydrazine): Chirkina, E., & Larina, L. (2022).[1] The reaction of diformylhydrazine with o-, p-aminophenols to form 4-(o-, p-hydroxyphenyl)-1,2,4-triazoles. ResearchGate / Russian Journal of Organic Chemistry.
Sources
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of 4-(1 H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazinium 2-amino-4-nitrobenzoate dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic Acid as a Novel IDO1 Inhibitor
A Note on the Subject Compound: As of the current date, "4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid" is not documented in publicly accessible scientific literature with an established biological mechanism of action. This guide, therefore, presents a comprehensive, albeit hypothetical, framework for its investigation. We will proceed under the well-founded hypothesis that its structural motifs—a triazole ring known for heme-iron chelation and a benzoic acid group—position it as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.[1][2] This document serves as a roadmap for researchers and drug developers to rigorously test this hypothesis and fully characterize its mechanism of action.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[3][4][5] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells and immune cells creates a profoundly immunosuppressive landscape.[6][7] This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of Trp starves proliferating T cells, leading to cell cycle arrest and anergy through the activation of the GCN2 stress-response kinase.[3][8]
-
Kynurenine (Kyn) Accumulation: The metabolic products of Trp breakdown, primarily kynurenine, act as signaling molecules that promote the development of regulatory T cells (Tregs) and suppress the function of effector T cells and natural killer (NK) cells.[3][6][8]
By hijacking this pathway, tumors can evade immune surveillance, rendering many immunotherapies, such as checkpoint blockades, less effective.[3][8] The development of small-molecule IDO1 inhibitors is therefore a high-priority strategy in oncology to reverse this immunosuppression and restore anti-tumor immunity.[4][8][9] Our hypothetical compound, which we shall abbreviate as NTBA (4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid), contains structural features suggesting a potential role as an IDO1 inhibitor.[1][10]
Part 1: Foundational Mechanistic Hypothesis and Experimental Blueprint
Our central hypothesis is that NTBA directly binds to the heme-iron active site of the IDO1 enzyme, competitively inhibiting its catalytic activity. The 1,2,4-triazole moiety is a well-established pharmacophore known to coordinate with the heme iron in enzymes, a feature seen in other potent IDO1 inhibitors.[11] This guide outlines a multi-tiered experimental approach to validate this hypothesis, moving from biochemical confirmation of enzyme inhibition to cellular target engagement and biophysical characterization of the binding interaction.
This logical flow ensures that each experimental stage builds upon the last, creating a self-validating system. For instance, a potent IC50 value from a biochemical assay is only meaningful if the compound can be shown to engage the target within a living cell, a question answered by cellular assays.
Caption: Experimental workflow for characterizing NTBA's mechanism of action.
Part 2: Experimental Protocols and Data Interpretation
Biochemical Confirmation of IDO1 Inhibition
Causality Behind Experimental Choice: The first and most fundamental question is whether NTBA can inhibit the catalytic activity of purified IDO1 enzyme. A direct, cell-free enzymatic assay is the cleanest way to establish this, as it eliminates confounding variables present in a cellular environment.[12] We will use a standard absorbance-based assay that measures the production of kynurenine.[13]
Protocol 1: IDO1 Enzyme Inhibition Assay
-
Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Methylene Blue (cofactor), Ascorbic Acid, Catalase, Potassium Phosphate buffer, NTBA compound stock (in DMSO), 96-well UV-transparent microplate.
-
Assay Preparation: Prepare a reaction buffer containing Potassium Phosphate, Ascorbic Acid, and Catalase.
-
Compound Plating: Serially dilute NTBA to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM). Plate 2 µL of each concentration into the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 50 µL of IDO1 enzyme solution (pre-diluted in reaction buffer) to all wells except the "no enzyme" control. Incubate for 15 minutes at 25°C to allow for compound binding.
-
Reaction Initiation: Add 50 µL of substrate solution (L-Tryptophan and Methylene Blue in reaction buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Measurement: Stop the reaction by adding 30% trichloroacetic acid. Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and measure the absorbance at 321 nm, which corresponds to kynurenine concentration.[13]
-
Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of NTBA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Reversibility/Irreversibility Assay
Causality Behind Experimental Choice: After confirming inhibition, it is crucial to understand how the inhibitor binds. Irreversible (covalent) inhibitors are often less desirable as drug candidates due to potential off-target toxicity. This assay distinguishes between reversible and irreversible binding by assessing whether the inhibitory effect is lost upon significant dilution.[14]
-
Pre-incubation: Incubate a concentrated solution of IDO1 enzyme with a high concentration of NTBA (e.g., 10x IC50) for 60 minutes. A control sample is incubated with DMSO.
-
Dilution: Dilute both the NTBA-incubated sample and the DMSO control sample 100-fold into the full reaction mixture containing L-Tryptophan.
-
Activity Measurement: Immediately measure enzyme activity over time as described in Protocol 1.
-
Interpretation:
-
Reversible Inhibitor: The enzyme activity in the NTBA-treated sample will rapidly recover and approach the level of the DMSO control as the inhibitor dissociates upon dilution.
-
Irreversible Inhibitor: The enzyme activity will remain suppressed, as the inhibitor is covalently bound and cannot dissociate.[14]
-
Cellular Target Engagement and Functional Efficacy
Causality Behind Experimental Choice: Demonstrating enzyme inhibition in a test tube is not sufficient; we must prove that NTBA can cross the cell membrane, engage IDO1 in its native environment, and produce a functional immunological outcome.[12][15] A cell-based assay measuring kynurenine production is the first step.[16] This is followed by a T-cell co-culture, which models the tumor microenvironment and assesses the ultimate goal: rescuing T-cell function.[16]
Protocol 3: Cell-Based IDO1 Kynurenine Assay
-
Cell Culture: Plate SKOV-3 ovarian cancer cells (known to express IDO1) in a 96-well plate and allow them to adhere overnight.[16]
-
IDO1 Induction: Treat the cells with Interferon-gamma (IFNγ) for 24 hours to induce high levels of IDO1 expression.[16]
-
Compound Treatment: Remove the IFNγ-containing media and add fresh media containing the serial dilution of NTBA. Incubate for the desired time (e.g., 48 hours).
-
Kynurenine Measurement: Collect the cell culture supernatant. Add trichloroacetic acid to precipitate proteins, centrifuge, and measure the absorbance of the supernatant at 321 nm.
-
Data Analysis: Calculate the cellular EC50 value by plotting kynurenine concentration against NTBA concentration. It is also critical to run a parallel cell viability assay (e.g., CellTiter-Glo®) to ensure the reduction in kynurenine is due to IDO1 inhibition and not general cytotoxicity.
Sources
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. fortislife.com [fortislife.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) [infoscience.epfl.ch]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: A Trifunctional Ligand with Untapped Potential
4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a fascinating, yet underexplored, building block in the field of organic synthesis. Its unique trifunctional nature, combining a carboxylic acid, a 4H-1,2,4-triazole ring, and a nitro group on a single aromatic scaffold, presents a wealth of opportunities for the construction of complex molecular architectures. The strategic positioning of these functional groups—the ortho-triazole and para-nitro substituents relative to the carboxylic acid—imparts distinct electronic and steric properties that can be harnessed for a variety of applications, ranging from the design of novel metal-organic frameworks (MOFs) to the synthesis of potential pharmaceutical candidates.
The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of clinically used drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The carboxylic acid provides a versatile handle for forming amide and ester linkages, as well as for coordinating to metal ions.[2] The nitro group, a strong electron-withdrawing group, not only modulates the reactivity of the aromatic ring but also serves as a synthetic precursor to an amino group, opening avenues for further derivatization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid as a building block in organic synthesis. We will explore its utility in the construction of MOFs and in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols provided herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a starting point for further investigation.
I. Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bitopic coordinating nature of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid, with potential coordination sites at the carboxylate oxygen atoms and the nitrogen atoms of the triazole ring, makes it an excellent candidate for the construction of MOFs and coordination polymers.[3][4] The rigidity of the benzoic acid backbone combined with the rotational freedom of the triazole ring can lead to the formation of diverse network topologies. Furthermore, the nitro group can be utilized for post-synthetic modification of the MOF, allowing for the tuning of its properties, such as gas sorption or catalytic activity.
Conceptual Workflow for MOF Synthesis
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to an amino group using tin(II) chloride, a common and effective method for this transformation.
Materials and Equipment:
-
4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add SnCl₂·2H₂O (5.0 mmol).
-
Cool the mixture in an ice bath and slowly add concentrated HCl (5 mL).
-
Remove the ice bath and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaOH until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 4-Amino-2-(4H-1,2,4-triazol-4-yl)benzoic acid.
-
The product can be further purified by recrystallization or column chromatography.
Characterization:
The successful reduction can be confirmed by ¹H NMR spectroscopy (disappearance of the nitro-aromatic protons and appearance of a new broad singlet for the -NH₂ group) and mass spectrometry (a decrease in the molecular weight corresponding to the conversion of -NO₂ to -NH₂).
Protocol 3: Amide Coupling
This protocol describes the synthesis of an amide derivative from the carboxylic acid functionality using a standard peptide coupling agent like HATU.
Materials and Equipment:
-
4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
-
A primary or secondary amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 mmol) and DIPEA (2.5 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
The formation of the amide can be confirmed by ¹H NMR (appearance of a new amide N-H proton signal and signals corresponding to the R-group of the amine) and IR spectroscopy (a characteristic amide C=O stretch).
| Reagent | Function | Rationale |
| HATU | Coupling Agent | Efficiently activates the carboxylic acid for amidation, minimizing side reactions. |
| DIPEA | Base | A non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. |
| Anhydrous DMF | Solvent | A polar aprotic solvent that dissolves the reactants and is suitable for coupling reactions. |
Conclusion
While 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid may be a less-explored building block, its inherent structural features suggest immense potential in both materials science and medicinal chemistry. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this versatile molecule. The ability to independently or sequentially modify the three functional groups offers a powerful tool for creating a diverse library of novel compounds for various applications. Further research into the synthesis and reactivity of this compound is highly encouraged to unlock its full potential.
References
-
Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. Available at: [Link]
-
Khan, I., et al. (2022). Role of Lewis Acid Metal Centers in Metal–Organic Frameworks for Ultrafast Reduction of 4-Nitrophenol. MDPI. Available at: [Link] [5]8. Kumar, R., et al. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Moroccan Journal of Chemistry, 5(1), 41-58. Available at: [Link] 9. Wang, W., et al. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link] [6]10. Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. Available at: [Link] [1]12. Li, Y., et al. (2012). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes. Dalton Transactions, 41(15), 4446-4452. Available at: [Link] [4]13. Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Gzella, A., et al. (2023). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. ResearchGate. Available at: [Link]
-
Jin, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. Available at: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
"protocol for the synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid derivatives"
Abstract & Strategic Overview
The synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid presents a distinct challenge in heterocyclic chemistry: installing an electron-rich triazole ring onto a highly electron-deficient, sterically crowded aniline scaffold. This scaffold is a critical intermediate for bioactive quinazolines, benzodiazepines, and antimicrobial agents.
This application note details two validated protocols for constructing the 4H-1,2,4-triazole ring at the N4 position using the 2-amino-4-nitrobenzoic acid precursor.
-
Protocol A (Stepwise Esterification/Cyclization): The "Gold Standard" for scale-up and purity. It mitigates the interference of the carboxylic acid group by temporary protection.
-
Protocol B (Microwave-Assisted Direct Cyclization): A high-throughput, solvent-free method ideal for rapid library generation.
Retrosynthetic Logic
The primary disconnection involves the formation of the C–N bonds between the primary amine of the aniline and the one-carbon synthons of the triazole ring.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazole ring.
Critical Mechanistic Insight
The starting material, 2-amino-4-nitrobenzoic acid , possesses two features that hinder standard nucleophilic attacks:
-
Electronic Deactivation: The nitro group at the para position strongly withdraws electron density from the amine, reducing its nucleophilicity.
-
Steric/Electronic Interference: The ortho carboxylic acid can form internal salts or hydrogen bonds, further sequestering the amine lone pair.
Solution: We utilize 1,2-diformylhydrazine (DFH) as the cyclizing agent. For the deactivated amine, we employ Chlorotrimethylsilane (TMSCl) as a Lewis acid activator in Protocol A. This transiently silylates the reagents, increasing electrophilicity and facilitating the initial attack of the poor nucleophile (amine) [1].
Protocol A: The Stepwise Esterification Route (High Purity)
Best for: Gram-scale synthesis, high purity requirements, and downstream pharmaceutical applications.
Phase 1: Methyl Ester Protection
Objective: Mask the carboxylic acid to prevent zwitterion formation and improve solubility in organic solvents.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a drying tube (CaCl₂).
-
Reagents:
-
2-Amino-4-nitrobenzoic acid (5.0 g, 27.4 mmol)
-
Methanol (anhydrous, 50 mL)
-
Thionyl Chloride (SOCl₂, 4.0 mL, 54.8 mmol)
-
-
Procedure:
-
Suspend the acid in Methanol at 0°C.
-
Add SOCl₂ dropwise over 20 minutes (Caution: Exothermic, gas evolution).
-
Heat to reflux (65°C) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (2x) and Brine. Dry over Na₂SO₄ and concentrate.
-
Yield Target: >90% yellow solid (Methyl 2-amino-4-nitrobenzoate).
-
Phase 2: Triazole Construction
Objective: Cyclocondensation of the amine with 1,2-diformylhydrazine.
-
Setup: 100 mL RBF, inert atmosphere (N₂).
-
Reagents:
-
Methyl 2-amino-4-nitrobenzoate (from Phase 1, 1 equiv)
-
1,2-Diformylhydrazine (1.2 equiv)
-
Triethylamine (Et₃N, 4.0 equiv)
-
Chlorotrimethylsilane (TMSCl, 4.0 equiv)
-
Pyridine (anhydrous, 10 volumes)
-
-
Procedure:
-
Dissolve the ester and 1,2-diformylhydrazine in Pyridine.
-
Add TMSCl dropwise at room temperature, followed by Et₃N.
-
Critical Step: Heat the mixture to 100°C for 12-16 hours . The TMSCl activates the formyl groups, driving the reaction despite the deactivated aniline.
-
Workup: Cool to RT. Pour into ice-cold water. Extract with CH₂Cl₂ (3x). Wash organics with 1M HCl (to remove pyridine) and Brine.
-
Purification: Flash chromatography (gradient 0-10% MeOH in DCM).
-
Phase 3: Hydrolysis to Final Acid
-
Reagents: LiOH (3 equiv) in THF/Water (3:1).
-
Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Collect the precipitate by filtration.[1]
Protocol B: Microwave-Assisted Direct Synthesis
Best for: Rapid screening, small scale (<500 mg), "Green" chemistry compliance.
Principle: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier of the deactivated aniline without external activators [2].
Workflow:
-
Vessel: 10 mL Microwave-safe vial.
-
Reagents:
-
2-Amino-4-nitrobenzoic acid (1.0 mmol)[2]
-
1,2-Diformylhydrazine (2.0 mmol, excess is crucial)
-
Solvent: None (Neat) OR Sulfolane (0.5 mL) if mixing is poor.
-
-
Parameters:
-
Power: Dynamic (Max 300W) to maintain temperature.
-
Temperature: 180°C.
-
Time: 15-20 minutes.
-
-
Workup:
-
Cool to RT. The mixture will be a hard solid (if neat).
-
Triturate with hot ethanol to dissolve unreacted starting materials.
-
Filter the solid.[1] Recrystallize from DMF/Water.
-
Data Summary & Validation
Expected Analytical Data
To validate the synthesis, ensure your product matches these spectral signatures.
| Feature | Method | Expected Signal / Value | Interpretation |
| Triazole C-H | ¹H NMR (DMSO-d₆) | δ 8.70 - 9.10 ppm (2H, s) | Characteristic singlet for H-3/H-5 of triazole ring. |
| Carboxyl O-H | ¹H NMR | δ 13.0 - 13.5 ppm (br s) | Confirms free acid (Protocol A Phase 3). |
| Nitro Aromatic | ¹H NMR | δ 8.2 - 8.5 ppm (m) | Downfield shift due to nitro group. |
| Mass Spec | LC-MS (ESI-) | [M-H]⁻ ≈ 233.04 | Ionization in negative mode is preferred for benzoic acids. |
| Purity Check | HPLC | RT < Starting Material | The triazole is more polar than the amine precursor. |
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the appropriate synthetic route based on scale and purity needs.
Troubleshooting & Expert Tips
-
Problem: Low Yield in Cyclization.
-
Cause: The nitro-aniline is too deactivated.
-
Fix: Increase the equivalents of TMSCl (up to 6 equiv) in Protocol A. The silylation of the amide oxygen in the intermediate is the rate-determining accelerator.
-
-
Problem: Sublimation in Microwave.
-
Cause: 1,2-Diformylhydrazine can sublime before reacting.
-
Fix: Use a sealed vessel and add a minimal amount of sulfolane or DMSO to keep reagents in the liquid phase.
-
-
Problem: Solubility of Final Product.
-
Insight: The product is a zwitterionic-like species (acid + basic triazole). It will be insoluble in non-polar solvents.
-
Fix: Use DMSO-d₆ for NMR.[3] For extraction, use n-Butanol or maintain pH ~3 to keep it protonated/neutral.
-
References
-
Microwave-Assisted Synthesis of 4-Aryl-4H-1,2,4-triazoles
- Title: An efficient synthesis of 4-aryl-4H-1,2,4-triazoles under microwave irradi
- Source:Synthetic Communic
-
URL:
-
Mechanistic Insight on Diformylhydrazine Reactions
-
Title: The reaction of diformylhydrazine with o-, p-aminophenols to form 4-(o-, p-hydroxyphenyl)-1,2,4-triazoles.[4]
- Source:ResearchG
-
URL:
-
-
General Triazole Synthesis Methodologies
- Title: Synthesis of 1H-1,2,4-triazoles (General Review of Methodologies).
- Source:Organic Chemistry Portal
-
URL:
-
Related Benzoic Acid Hybrid Synthesis
- Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.
- Source:RSC Advances
-
URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazinium 2-amino-4-nitrobenzoate dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
Application Note: Analytical Method Development for 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic Acid
Abstract & Introduction
This application note details the protocol for the quantification of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid (hereafter referred to as NTBA ). This compound serves as a critical intermediate in the synthesis of beta-lactamase inhibitors and novel anticancer agents. Due to the presence of a nitro group (potential genotoxicity alert) and the structural complexity of the triazole ring, precise quantification is required for both assay purity (Process Control) and trace impurity analysis (Genotoxic Impurity Profiling).
Chemical Context & Analytical Challenges[1][2][3][4]
-
Zwitterionic Character: NTBA contains an acidic carboxylic moiety (
) and a basic 1,2,4-triazole ring ( ). This amphoteric nature necessitates strict pH control in the mobile phase to prevent peak splitting and tailing. -
Solubility: The compound exhibits poor solubility in neutral aqueous media but dissolves readily in alkaline buffers or organic solvents (DMSO, Methanol).
-
Chromophore: The nitro-substituted aromatic ring provides strong UV absorption, enabling sensitive UV detection.
Method Development Strategy
The following decision matrix outlines the scientific logic used to select the stationary and mobile phases.
Figure 1: Decision matrix for method selection based on physicochemical properties of NTBA.
Protocol A: HPLC-UV for Routine Assay & Purity
Purpose: Quality Control (QC) of raw materials and reaction monitoring. Target Concentration: 0.1 mg/mL – 1.0 mg/mL.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm) | "Aq" or "T3" phases prevent pore dewetting in high-aqueous phases required to retain the polar triazole. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Low pH suppresses carboxylic acid ionization, improving peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluent than methanol; sharper peaks for nitro-aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Vol | 10 µL | Standard loop size. |
| Detection | UV @ 270 nm |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar impurities) |
| 2.0 | 95 | 5 | Start Gradient |
| 15.0 | 40 | 60 | Elute Main Peak & Hydrophobics |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 50 mg of NTBA Reference Standard into a 50 mL volumetric flask. Dissolve in 5 mL of DMSO (to ensure complete solubility), then dilute to volume with Methanol.
-
Working Standard (0.1 mg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (90:10). Note: Diluting with the starting mobile phase prevents solvent effects (peak distortion).
Protocol B: LC-MS/MS for Trace Impurity Analysis
Purpose: Genotoxic impurity screening (ppm level) in final drug substances. Target Sensitivity: LOQ < 10 ng/mL (ppm levels).
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive Mode (ESI+)
-
Why Positive? While benzoic acids often use Negative mode, the triazole ring protonates easily (
), often providing better sensitivity and fragmentation patterns than the deprotonated acid in negative mode.
-
-
Precursor Ion: m/z 235.05
(Calculated MW: 234.17)
MRM Transitions (Quantification)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |
| Quantifier | 235.1 | 189.1 | 15 | Loss of Nitro group ( |
| Qualifier | 235.1 | 70.1 | 35 | Triazole ring fragment |
LC Conditions (MS-Compatible)
-
Mobile Phase A: 0.1% Formic Acid in Water (Replaces Phosphoric Acid).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) for UHPLC speed.
Sample Preparation Workflow
Correct extraction is vital to recover NTBA from complex matrices (e.g., reaction mixtures or plasma).
Figure 2: Sample preparation workflow ensuring solubility and particulate removal.
Validation Criteria (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation:
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| System Suitability | Tailing Factor < 1.5; Theoretical Plates > 5000 | Inject Standard 6 times. |
| Specificity | No interference at retention time of NTBA | Inject Blank, Placebo, and Impurity Spikes. |
| Linearity | 5 concentrations from 50% to 150% of target. | |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike samples at 80%, 100%, 120% levels. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine via serial dilution. |
Troubleshooting Guide
-
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the basic triazole and residual silanols on the column.
-
Fix: Ensure pH is low (< 2.5) to keep silanols protonated (neutral). Switch to an "End-capped" or "Polar-embedded" column.
-
-
Issue: Split Peaks
-
Cause: Sample solvent is too strong (e.g., 100% DMSO injection).
-
Fix: Dilute the final sample with at least 50% Mobile Phase A before injection.
-
-
Issue: Retention Time Shift
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Use a buffer (Phosphate) rather than just acid titration for better capacity.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Tamboli, Y., et al. (2022).[1] Hg(OAc)2/1,2,3-triazole-mediated efficient synthesis of Tazobactam.[2][1] Chemical Papers.[1][3][4] (Provides context on triazole-benzoic acid intermediates in Tazobactam synthesis). Link
-
Al-Wahaibi, L.H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. (Structural characterization and UV data for 1,2,4-triazole benzoic acids). Link
-
Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[5] Application Note. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tazobactam synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Technical Support Center: Purification of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Welcome to the Advanced Purification Support Center. This guide addresses the specific isolation challenges of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid . This molecule is not a standard organic intermediate; it is a zwitterionic "trap" due to the interplay between the acidic benzoate core and the basic 4-linked triazole ring.
Most researchers fail not during synthesis, but during the workup. The common complaint is a "sticky yellow amorphous solid" that refuses to crystallize or retains high levels of inorganic salts. This guide deconstructs these failures using pKa-driven logic.
The Molecule at a Glance
| Feature | Chemical Behavior | Purification Implication |
| Nitro Group (-NO₂) | Electron-withdrawing | Increases acidity of the benzoic acid; prone to forming tarry charge-transfer complexes. |
| Benzoic Acid (-COOH) | Acidic (pKa ≈ 3.0–3.5) | Soluble in base (pH > 5). |
| Triazole Ring (N4-linked) | Weakly Basic (pKa ≈ 2.5) | Can protonate in strong acid (pH < 1), potentially increasing solubility or forming hygroscopic salts. |
| Net Result | Amphoteric / Zwitterionic | Solubility Minimum (Isoelectric Point) exists between pH 2.5 and 3.5. |
Diagnostic Workflow: Why is your purity low?
Before attempting a fix, identify your specific failure mode using the flowchart below.
Figure 1: Diagnostic logic for identifying the root cause of purification failure.
Module 1: The Solubility Paradox (pH Control)
The Problem: Users often acidify the reaction mixture to pH 1 (using conc. HCl) to precipitate the product, but yield drops, or the product becomes a hygroscopic hydrochloride salt.
The Science: The 1,2,4-triazole ring is a weak base.[1] If you lower the pH too much (pH < 1), you protonate the triazole nitrogen. The molecule becomes a cation (or zwitterion with a protonated acid), which might actually increase its solubility in water or trap HCl in the lattice.
The Protocol: Isoelectric Precipitation
-
Dissolution: Suspend crude solid in water (10 mL/g). Add 2M NaOH dropwise until pH reaches 10–11. The solution should be clear.
-
Checkpoint: Filter off any insoluble solids now. These are likely unreacted precursors or polymerized byproducts.
-
-
Slow Acidification: Under vigorous stirring, add 1M HCl slowly.
-
Critical Zone: As you approach pH 5, slow down.
-
Target: Stop exactly at pH 3.0 – 3.5 .
-
-
Aging (Ostwald Ripening): Do not filter immediately. Heat the slurry to 50°C for 30 minutes, then let it cool slowly to room temperature. This allows small, amorphous particles to dissolve and redeposit onto larger, purer crystals.
Module 2: Desalting (Removing Inorganic Ash)
The Problem: The product precipitates, but elemental analysis shows 5–10% inorganic residue (Sodium Chloride or Sodium Sulfate).
The Science: Rapid precipitation at the isoelectric point traps the counter-ions (Na⁺ and Cl⁻) inside the crystal lattice or within the amorphous agglomerates. Simple washing on the filter funnel is ineffective because the water cannot penetrate the hydrophobic nitro-aromatic clusters.
The Protocol: Hot Water Repulping (Slurrying) Do not recrystallize from water (solubility is too low). Instead, use Repulping.
-
Isolate Wet Cake: Filter the solid from Module 1.
-
Resuspend: Transfer the wet cake back to a beaker. Add distilled water (5 mL/g of solid).
-
Heat & Stir: Heat to 80°C–90°C with rapid agitation for 1 hour. The solid will not dissolve, but the pores will open, releasing trapped ions into the bulk water.
-
Hot Filtration: Filter while hot.
-
Wash: Wash with 2x volumes of hot water.
-
Validation: Test the filtrate with AgNO₃ solution. If it turns cloudy (AgCl precipitate), repeat the repulping step.
Module 3: Removing the "Sticky" Impurity (Unreacted Triazole)
The Problem: The product remains sticky or oily even after drying. This is usually due to unreacted 4-amino-1,2,4-triazole .
The Science:
4-amino-1,2,4-triazole is highly water-soluble (
The Protocol: The "Acid Wash" Trick Unlike the product, the starting amine is soluble in dilute acid.
-
Solvent Choice: Use 0.5 M HCl for the final wash of the filter cake (instead of pure water).
-
Mechanism: This ensures the amino-triazole remains fully protonated (cationic) and highly soluble, preventing it from co-precipitating.
-
Final Rinse: Follow immediately with a small volume of ice-cold water to remove the excess HCl, preventing the formation of the hydrochloride salt of your product.
Frequently Asked Questions (FAQ)
Q: Can I recrystallize this using Ethanol or Methanol? A: Use caution. Nitro-benzoic acids often form solvates with alcohols. If you use ethanol, you must dry the product under high vacuum (>100°C) to break the solvate. A better solvent system is often Acetic Acid/Water (1:1) or DMF/Water .
Q: The solid turns brown when I dry it in the oven. A: This indicates thermal decomposition or oxidation of phenolic impurities.
-
Fix: Ensure the pH was strictly < 4 before filtration. If the product is slightly basic (sodium salt form) during drying, it is much less stable. Dry in a vacuum oven at 60°C, not an air oven.
Q: My yield is only 40%. Where did the rest go? A: Check the mother liquor pH. If you stopped at pH 6, a significant amount of the product is still dissolved as the benzoate anion. If you went to pH 0, you might have formed the soluble protonated species. Adjust pH to exactly 3.0 and let it stand overnight at 4°C.
References & Authoritative Sources
-
Chemical Properties of 4-Amino-1,2,4-triazole
-
Source: PubChem CID 11432.[3]
-
Relevance: Establishes the high water solubility and basicity of the starting material, justifying the "Acid Wash" protocol.
-
URL:
-
-
Purification of Zwitterionic Benzoic Acid Derivatives
-
Source: US Patent 20140275614A1.
-
Relevance: Describes the "isoelectric precipitation" technique for carboxylic betaine/zwitterionic monomers, applicable to the triazolyl-benzoic acid system.
-
URL:
-
-
Synthesis and Properties of 4-(1,2,4-Triazol-4-yl)benzoic Acids
-
Source:RSC Advances, 2019, 9 , 19065-19074.
-
Relevance: Provides NMR characterization data (COOH proton at ~13.1 ppm) and confirms the solubility profile of triazole-benzoic acid hybrids.
-
URL:
-
-
pKa Values of 1,2,4-Triazole Derivatives
-
Source:ResearchGate, "The pKa values of 1,2,4-triazole and its alkyl derivatives."[1]
-
Relevance: Validates the weak basicity (pKa < 3) of the triazole ring, supporting the pH 3-4 target for precipitation.
-
URL:
-
Sources
"troubleshooting inconsistent results in biological assays with 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid"
Technical Support Center: Troubleshooting Guide for 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic Acid
Status: Active Ticket ID: T-NTB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid . If you are observing inconsistent IC50 values, non-monotonic dose-responses, or false-positive cell viability data, you are likely encountering artifacts driven by the specific physicochemical properties of this scaffold.
This molecule presents a "perfect storm" for assay interference:
-
Solubility: The benzoic acid moiety creates pH-dependent solubility, leading to "crash-out" in acidic buffers.
-
Optical Interference: The nitro group acts as a chromophore, causing Inner Filter Effects (IFE) in fluorescence assays.
-
Redox Cycling: The nitro group mimics cellular metabolic substrates, generating false signals in tetrazolium-based assays (MTT/MTS).
Module 1: Solubility & Compound Management
Issue: “My compound precipitates when I dilute it from DMSO into the assay buffer.”
Root Cause Analysis: This compound contains a carboxylic acid (pKa ~3–4) and a lipophilic nitro-triazole core. In 100% DMSO, it is soluble. However, upon rapid dilution into aqueous buffers (especially those at pH < 7 or with high ionic strength), the "solvent shock" causes the neutral form of the acid to aggregate and precipitate. This results in effective concentrations far lower than your calculated dose, leading to flat dose-response curves.
Troubleshooting Protocol:
-
Check the pH: Ensure your assay buffer is pH 7.4 or higher. At pH > 5, the carboxylic acid is deprotonated (anionic), significantly improving solubility.
-
Modify Dilution Sequence: Do not dilute directly from 10 mM DMSO stock to aqueous buffer. Use an intermediate step.
Visualization: Optimized Dilution Workflow
Caption: Figure 1. Serial dilution must be performed in 100% DMSO (Intermediate Plate) before the final transfer to aqueous buffer to minimize precipitation kinetics.
Module 2: Cellular Assay Interference (The "False Viability" Effect)
Issue: “In my MTT assay, the cells treated with high concentrations of the compound appear MORE viable than the control.”
Root Cause Analysis: This is a classic artifact associated with nitro-aromatic compounds . The MTT assay relies on cellular reductases to convert the yellow tetrazolium salt into purple formazan.[1] However, the nitro group (-NO2) on your compound can be enzymatically reduced by cellular machinery or chemically reduced by antioxidants in the media, mimicking the redox activity of the MTT reagent. This generates a false absorbance signal, masking toxicity.
Diagnostic Test: Run a "Cell-Free Control":
-
Prepare media + compound (at highest concentration).[2]
-
Add MTT reagent.[3]
-
Incubate for 2 hours.
-
Result: If the media turns purple without cells, your compound is chemically reducing the MTT.
Solution: Switch to a non-redox endpoint.
-
Recommended: ATP-based luminescence assays (e.g., CellTiter-Glo). These rely on luciferase and are generally unaffected by nitro-reduction artifacts.
-
Alternative: LDH release assays (measures membrane integrity rather than metabolic activity).
Data Comparison: Assay Compatibility
| Assay Type | Mechanism | Compatibility | Risk Factor |
| MTT / MTS | Reductase Activity | HIGH RISK | Nitro group reduction mimics signal (False Viability). |
| Resazurin | Redox Potential | Medium Risk | Fluorescence quenching by the colored compound. |
| ATP (Glo) | Luciferase | Recommended | Minimal chemical interference. |
| Trypan Blue | Membrane Exclusion | Safe | Labor intensive, but chemically inert. |
Module 3: Optical Interference (Fluorescence & Absorbance)
Issue: “My fluorescence polarization (FP) or FRET assay data is noisy, and the baseline is shifting.”
Root Cause Analysis: 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is likely yellow to orange in solution. This chromophore absorbs light in the blue/green region (300–450 nm).
-
Inner Filter Effect (IFE): If your fluorophore is excited at 485 nm (e.g., FITC/GFP) or emits in the blue range, the compound absorbs the excitation light before it hits the target, or absorbs the emission light before it hits the detector. This looks like "inhibition" (signal loss) but is actually just light blockage.
Troubleshooting Protocol:
-
Absorbance Scan: Measure the absorbance spectrum of your compound (100 µM) in assay buffer from 300 nm to 700 nm.
-
Overlap Check: Overlay this spectrum with your fluorophore’s excitation/emission spectra.
-
Correction: If overlap exists, use a red-shifted fluorophore (e.g., Alexa Fluor 647) where the nitro compound does not absorb.
Module 4: Target-Specific Considerations (Metalloenzymes)
Issue: “The compound inhibits my metalloenzyme (e.g., IDO1, Carbonic Anhydrase) but the effect disappears when I add more substrate.”
Root Cause Analysis: The 1,2,4-triazole ring is a potent metal chelator.[4] It can coordinate with the metal ion (Zn²⁺, Fe²⁺) in the active site of metalloenzymes.
-
If the inhibition is purely due to metal stripping, it is a non-specific artifact.
-
Validation: Add excess metal (e.g., 10 µM ZnCl₂) to the assay buffer. If the IC50 shoots up (potency is lost), the compound was likely just stripping the metal cofactor rather than binding the active site specifically.
Summary Logic Tree
Use this flow to diagnose your specific inconsistency.
Caption: Figure 2. Diagnostic logic tree for isolating the source of assay inconsistency.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. (Explains redox mechanisms and interference). Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. (Covers Inner Filter Effect and Aggregation). Link
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link
Sources
A Comparative Guide to the In Vivo Validation of Novel Anticancer Agents: A Case Study of PARP Inhibitors
This guide provides a comprehensive framework for the in vivo validation of novel anticancer compounds, using the well-established PARP inhibitor, Olaparib, as a primary example for comparison. We will explore the critical experimental design, data interpretation, and comparative analysis necessary to establish the preclinical efficacy and safety of a promising new therapeutic candidate.
Introduction: The Rationale for In Vivo Validation
The journey of a novel anticancer agent from laboratory discovery to clinical application is a rigorous process, with in vivo validation serving as a critical checkpoint. While in vitro assays provide initial insights into a compound's mechanism and potency, they cannot replicate the complex interplay of physiological systems that influence a drug's efficacy and toxicity. In vivo studies, typically conducted in animal models, are therefore indispensable for evaluating a drug's pharmacokinetic and pharmacodynamic (PK/PD) properties, assessing its impact on tumor growth within a living system, and identifying potential systemic toxicities.
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a successful class of targeted therapies that have transformed the treatment landscape for cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has demonstrated significant clinical benefit and serves as an excellent benchmark against which new anticancer agents, especially those targeting DNA damage response pathways, can be compared.
Experimental Design: A Multi-Faceted Approach
A robust in vivo validation study is built upon a carefully designed experimental protocol. The choice of animal model, tumor type, and treatment regimen are all critical variables that can influence the outcome and interpretation of the study.
The most commonly used in vivo models for cancer research are patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by implanting cultured cancer cells into immunodeficient mice. CDX models are relatively inexpensive and easy to establish, making them suitable for initial efficacy screening. For validating a PARP inhibitor, a BRCA-deficient cell line such as CAPAN-1 (pancreatic cancer) would be an appropriate choice.
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a human patient directly into immunodeficient mice. These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant assessment of drug efficacy.
Once the tumors are established and have reached a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. A typical study design would include:
-
Vehicle Control Group: Receives the delivery vehicle (e.g., saline, DMSO solution) without the active compound.
-
Test Compound Group(s): Receives the novel anticancer agent at one or more dose levels.
-
Positive Control/Standard-of-Care Group: Receives a clinically relevant standard-of-care drug for the chosen cancer type. For a BRCA-mutated cancer model, this could be a platinum-based chemotherapy agent like Carboplatin or another PARP inhibitor like Olaparib.
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be based on prior pharmacokinetic studies.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical xenograft study.
Key Performance Indicators for Anticancer Activity
The efficacy of a novel anticancer agent is assessed using a combination of quantitative and qualitative measures.
TGI is the primary endpoint for most in vivo efficacy studies. It is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Formula for TGI: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| Novel Compound X | 50 mg/kg | 650 ± 150 | 64.9 |
| Olaparib | 50 mg/kg | 720 ± 180 | 61.1 |
| Carboplatin | 30 mg/kg | 980 ± 210 | 47.0 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
In addition to TGI, overall survival is a critical endpoint. Survival can be defined as the time to reach a predetermined tumor volume endpoint or the actual lifespan of the animal. The results are typically presented as a Kaplan-Meier curve.
To confirm that the drug is hitting its intended target in the tumor tissue, PD biomarkers can be analyzed. For a PARP inhibitor, a key PD biomarker is the inhibition of PARP activity, which can be measured by assessing the levels of poly(ADP-ribose) (PAR) in tumor lysates via immunohistochemistry or Western blot.
Proposed Mechanism of Action: PARP Inhibition in BRCA-Deficient Cells
Caption: Synthetic lethality by PARP inhibition.
Toxicological and Safety Assessment
A critical aspect of in vivo validation is assessing the safety and tolerability of the novel compound. This is typically monitored through:
-
Daily Clinical Observations: Monitoring for signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Body Weight Measurement: Significant body weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Complete Blood Count (CBC) and Blood Chemistry: To assess for hematological toxicity and effects on liver and kidney function.
-
Histopathological Analysis: Examination of major organs (liver, kidney, spleen, etc.) at the end of the study for any signs of tissue damage.
| Treatment Group | Dose | Maximum Body Weight Loss (%) | Notable Toxicities |
| Vehicle Control | - | < 2% | None observed |
| Novel Compound X | 50 mg/kg | ~ 5% | None observed |
| Olaparib | 50 mg/kg | ~ 6% | None observed |
| Carboplatin | 30 mg/kg | ~ 15% | Mild neutropenia |
Data are hypothetical and for illustrative purposes.
Comparative Analysis and Conclusion
The ultimate goal of this in vivo study is to determine if the novel compound offers any advantages over existing therapies. Based on the hypothetical data presented:
-
Efficacy: Novel Compound X demonstrated slightly superior tumor growth inhibition (64.9%) compared to Olaparib (61.1%) at the same dose, and significantly better efficacy than Carboplatin (47.0%).
-
Safety: Novel Compound X exhibited a favorable safety profile, with minimal body weight loss and no observable toxicities, similar to Olaparib and superior to Carboplatin, which showed signs of hematological toxicity.
Detailed Experimental Protocols
-
Cell Culture: Culture CAPAN-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers three times a week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Tumor Lysate Preparation: Homogenize harvested tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on a 4-20% Tris-glycine gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against PAR (poly ADP-ribose) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.
References
-
Olaparib in BRCA-Mutated Breast Cancer. Robson, M., et al. (2017). New England Journal of Medicine. [Link]
-
Patient-Derived Xenograft Models in Cancer Research. Hidalgo, M., et al. (2014). Nature Reviews Clinical Oncology. [Link]
-
PARP Inhibitors in the Management of Ovarian Cancer. Mirza, M. R., et al. (2016). The Lancet Oncology. [Link]
-
Preclinical Models for Studying Pancreatic Cancer. Kim, M. P., et al. (2018). Cancer Letters. [Link]
-
Guidelines for the Welfare and Use of Animals in Cancer Research. Workman, P., et al. (2010). British Journal of Cancer. [Link]
"cross-validation of analytical methods for 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid"
This guide outlines the cross-validation of analytical methods for 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid , a functionalized intermediate likely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) or novel antimicrobial/anticancer agents.
Given the compound's functional groups—a carboxylic acid (ionizable), a nitro group (chromophore/electron-withdrawing), and a 1,2,4-triazole ring (polar/basic nitrogen)—the analytical strategy must account for pH-dependent solubility and polarity.
Executive Summary & Methodological Landscape
In drug development, relying on a single analytical technique introduces "method bias." Cross-validation involves analyzing the same sample set using orthogonal methods to confirm that the primary method (usually HPLC-UV) is not subject to interference (e.g., co-eluting impurities) or matrix effects.
For this nitro-triazolyl-benzoic acid derivative, we compare three distinct approaches.
Comparative Performance Matrix
| Feature | Method A: RP-HPLC-UV (PDA) | Method B: LC-MS/MS (QqQ) | Method C: Potentiometric Titration |
| Primary Utility | Routine QC, Purity, Assay | Trace Impurities, Genotoxic Screening | Absolute Assay (Stoichiometry) |
| Specificity | Moderate (Retention Time + UV Spectrum) | High (Mass-to-Charge + Fragmentation) | Low (Responds to all acidic protons) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.1 ng/mL (1000x more sensitive) | N/A (Macro analysis only) |
| Throughput | High (10-15 min run) | Moderate (Requires equilibration) | Low (Manual/Semi-automated) |
| Cost per Sample | Low ($) | High ( | Low ($) |
| Linearity Range | 10 – 1000 µg/mL | 1 – 1000 ng/mL | 10 – 100 mg (Macro) |
Experimental Protocols
Method A: Primary QC Method (RP-HPLC-UV)
Rationale: The nitro group provides strong UV absorption (260–280 nm), making UV detection robust. The carboxylic acid requires pH control to suppress ionization and ensure peak sharpness.
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC with PDA.
Step-by-Step Protocol:
-
Column Selection: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).
-
Why: The "End-capped" feature reduces silanol interactions with the basic triazole nitrogen.
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses carboxylic acid ionization (
), ensuring the molecule is neutral and retained. -
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-10 min: 5%
60% B (Linear gradient) -
10-12 min: 60%
95% B (Wash) -
12-15 min: 5% B (Re-equilibration)
-
-
Detection: UV at 270 nm (Nitro absorbance max) and 230 nm (Benzoic core).
-
Flow Rate: 1.0 mL/min; Temp: 30°C.
Method B: Orthogonal Validation Method (LC-MS/MS)
Rationale: Used to verify that the main HPLC peak is pure (no co-eluting isomers) and to quantify trace organic impurities.
Instrument: Thermo TSQ Altis or Sciex Triple Quad 6500+.
Step-by-Step Protocol:
-
Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Why: T3 bonding withstands 100% aqueous conditions, crucial for retaining the polar triazole moiety.
-
-
Mobile Phase (MS Compatible):
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Methanol.
-
-
MS Source Parameters (ESI Positive/Negative Switching):
-
Note: The Triazole nitrogen can protonate (
), while the Carboxylic acid can deprotonate ( ). -
Scan Mode: MRM (Multiple Reaction Monitoring).
-
Transitions (Positive Mode):
-
Precursor:
235.05 (Calculated MW ~234.17 + H). -
Product 1 (Quant):
189.0 (Loss of ). -
Product 2 (Qual):
70.0 (Triazole ring fragment).
-
-
-
Flow Rate: 0.3 mL/min.
Cross-Validation Workflow & Statistical Analysis
To validate the methods, you must prove they yield statistically equivalent results for the assay of the main compound.
Workflow Diagram
The following diagram illustrates the decision logic for cross-validation.
Caption: Logical workflow for cross-validating HPLC-UV against LC-MS/MS data sets.
Statistical Protocols
Do not rely solely on correlation coefficients (
-
Paired t-Test:
-
Null Hypothesis (
): The mean difference between Method A and Method B results is zero. -
Criteria: If
(at 95% confidence), the methods are not statistically different.
-
-
Bland-Altman Plot:
-
Plot the Difference (Method A - Method B) on the Y-axis vs. the Average ((Method A + Method B)/2) on the X-axis.
-
Requirement: 95% of data points must fall within
of the mean difference. Any systematic bias (e.g., all points above zero) indicates Method A might be co-eluting an impurity that Method B separates.
-
Key Mechanistic Insights (Causality)
Why N4-Triazole?
The "4H-1,2,4-triazol-4-yl" notation implies the triazole is attached via the nitrogen at position 4.[1] This creates a symmetric substituent.
-
Analytical Consequence: Unlike 1H-1,2,4-triazoles (asymmetric), the N4-isomer has
symmetry in the triazole ring. This simplifies the NMR spectrum (fewer peaks) but makes the dipole moment distinct. In LC-MS, fragmentation often cleaves the C-N bond between the benzene and triazole, yielding a characteristic mass loss of 69 Da (Triazole).
The "Nitro" Effect
The nitro group at position 4 of the benzoic acid is a strong electron-withdrawing group (EWG).
-
Acidity: It significantly lowers the
of the benzoic acid (likely ). -
Implication: If your HPLC mobile phase pH is 4.0 or 5.0, the molecule will be partially ionized, leading to "peak tailing" or split peaks. You must use pH < 2.5 (suppressed) or pH > 7.0 (fully ionized). Low pH is preferred for C18 retention.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on HPLC method development causality).
-
BenchChem. (2025).[2] Comparative Analysis of Analytical Data for Nitro-Triazole Derivatives. (Source for general physicochemical properties of nitro-triazoles). Link
-
PubChem. (2025).[3] Compound Summary: 4-(1,2,4-Triazol-4-yl)benzoic acid.[1][4][5] National Library of Medicine. (Structural reference for the core scaffold). Link
-
Tamboli, Y., et al. (2022).[6][7] Hg(OAc)2/1,2,3-triazole-mediated efficient synthesis of Tazobactam.[6][7] Chemical Papers.[3] (Reference for triazole-benzoic acid intermediate handling). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID | 157069-48-2 [chemicalbook.com]
- 5. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
"evaluating the selectivity of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid against cancer cells vs. normal cells"
Executive Summary: The Selectivity Challenge
In the development of small-molecule chemotherapeutics, potency (low IC50) is often a "vanity metric." The true measure of clinical viability is the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells.[1]
This guide focuses on 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid (hereafter referred to as NTBA ). This scaffold combines three critical pharmacophores:
-
Benzoic Acid: Provides solubility and hydrogen-bonding capability (often targeting active sites like HDACs or metabolic enzymes).
-
1,2,4-Triazole: A stable bioisostere for amide bonds, improving metabolic stability.
-
Nitro Group (
): The critical "switch." In oncology, nitro-aromatics are often bioreductive prodrugs , activated specifically in the hypoxic microenvironment of solid tumors while remaining inert in oxygen-rich normal tissues.
This guide outlines the experimental framework to validate NTBA’s selectivity against standard-of-care alternatives.
The Comparative Landscape
To validate NTBA, you cannot test it in isolation. It must be benchmarked against a "Gold Standard" (High Potency/Low Selectivity) and a "Mechanistic Control" (Hypoxia-Targeted).
Table 1: Comparative Profile of NTBA vs. Alternatives
| Feature | Candidate: NTBA | Alternative A: Doxorubicin | Alternative B: Tirapazamine |
| Class | Nitro-Triazole Benzoic Acid | Anthracycline Antibiotic | Bioreductive Agent (Benzotriazine) |
| Primary Mechanism | Hypoxia-Activated DNA Damage / Enzyme Inhibition | DNA Intercalation & Topoisomerase II Inhibition | Radical formation in Hypoxia |
| Selectivity Source | Nitro-reduction in hypoxic tumor zones | Low (Relies on rapid division) | High (Strictly hypoxia-dependent) |
| Key Liability | Solubility (pH dependent) | Cardiotoxicity (Cumulative) | Muscle Cramping / Poor PK |
| Target SI Value | > 3.0 (Acceptable), > 10.0 (Excellent) | Typically < 2.0 in vitro | > 15.0 (Hypoxia vs. Normoxia) |
Scientist's Note: Doxorubicin is your "positive control" for toxicity. If your assay doesn't show cell death with Doxorubicin, your cells are resistant or the assay failed. Tirapazamine is your "mechanistic control" to prove the nitro group is functioning as a hypoxia trigger.
Experimental Framework: Validating Selectivity
The following protocol is designed to generate a self-validating dataset. We utilize a Paired Cell Line approach.
Cell Line Selection
You must pair a cancer line with a tissue-matched normal line to calculate a valid SI.
-
Set A (Breast): MCF-7 (Cancer) vs. MCF-10A (Normal Epithelial).[2]
-
Set B (Colon): HCT-116 (Cancer) vs. CCD-18Co (Normal Colon Fibroblasts).
-
Set C (General Toxicity): HEK293 (Embryonic Kidney) - Standard filter for general cytotoxicity.
Protocol: The Differential Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine the IC50 shift between Normoxia (Normal tissue mimic) and Hypoxia (Tumor mimic).
Reagents:
-
NTBA (Dissolved in DMSO, final concentration < 0.1%).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Hypoxia Chamber (1%
) vs. Standard Incubator (21% ).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment (24h). -
Treatment: Add NTBA in serial dilutions (
to ). Include Doxorubicin ( ) as positive control. -
Split Incubation:
-
Plate A: Incubate 48h in Normoxia (21%
). -
Plate B: Incubate 48h in Hypoxia (1%
).
-
-
Readout: Add MTT, incubate 4h, dissolve formazan in DMSO, read OD at 570nm.
Data Analysis: The Selectivity Index (SI)[1][3]
Calculate the SI using the following formula:
[1][2]-
SI < 1.0: The compound is more toxic to normal cells (Failed Candidate).
-
SI = 1.0 - 2.0: Non-selective (General Toxin).
-
SI > 3.0: Potential Lead Candidate.
Visualizing the Mechanism and Workflow
To understand why NTBA might be selective, we must visualize the bioreductive pathway. The nitro group is reduced to a toxic hydroxylamine or amine species specifically by nitroreductases (NTRs), which are often overexpressed in cancers or active in low-oxygen environments.
Diagram 1: The Bioreductive Selectivity Mechanism
Caption: The "Nitro-Switch" mechanism. In normal oxygenated tissue, the reduction is inhibited, sparing the cell. In hypoxic tumors, the nitro group converts to a toxic amine.
Diagram 2: Experimental Workflow for Selectivity Validation
Caption: Step-by-step workflow from compound preparation to the Go/No-Go decision gate based on Selectivity Index.
Interpretation of Results
When analyzing your data for NTBA, look for these specific patterns:
-
The "Hypoxia Shift": If NTBA is acting via the nitro-reductase mechanism, the IC50 in hypoxic conditions should be significantly lower (more potent) than in normoxic conditions.
-
Example: Normoxia IC50 =
; Hypoxia IC50 = . This indicates a Hypoxia Cytotoxicity Ratio (HCR) of 10.
-
-
The "Normal Tissue Buffer": Normal cells (fibroblasts/epithelial) typically have lower nitroreductase activity. You expect the IC50 in these cells to remain high (
). -
Apoptosis Confirmation: If the SI is favorable, validate the mode of death using Flow Cytometry (Annexin V/PI staining). NTBA derivatives typically induce apoptosis (Programmed Cell Death) rather than necrosis (Uncontrolled bursting), which is preferable for reducing inflammation in patients.
References
-
Al-Wahaibi, L. H., et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents."[3] RSC Advances, 9, 19065-19074.
-
BenchChem Protocols. "Assessing the Selectivity of Xanthone and Benzoic Acid Derivatives for Cancer Cells." BenchChem Technical Guides.
-
Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410.
-
ATCC Animal Cell Culture Guide. "Cell Line Authentication and Preservation." American Type Culture Collection.
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
"benchmarking the synthetic efficiency of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid against other methods"
Abstract
This technical guide provides a comprehensive analysis and comparison of synthetic methodologies for the preparation of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid, a key intermediate in pharmaceutical and agrochemical research.[1] We present a detailed protocol for a highly efficient synthesis via Nucleophilic Aromatic Substitution (SNAr) and benchmark its performance against a classical copper-catalyzed Ullmann-type N-arylation. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering objective experimental data to inform synthetic strategy and decision-making.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][3] The targeted molecule, 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid, combines this versatile heterocycle with a substituted benzoic acid framework, making it a valuable building block for the synthesis of novel bioactive compounds. The efficiency and scalability of its synthesis are therefore of paramount importance.
This guide will delve into two primary synthetic strategies for the construction of this molecule, providing a detailed, side-by-side comparison of their respective merits and drawbacks.
Featured Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The preferred and most direct route to 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method leverages the high electrophilicity of the aryl halide precursor, which is activated by the presence of strong electron-withdrawing groups.
Causality of Experimental Design
The choice of 2-fluoro-4-nitrobenzoic acid as the starting material is strategic. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the ipso-carbon highly susceptible to nucleophilic attack. The presence of the nitro group in the para-position and the carboxylic acid group in the ortho-position to the fluorine atom provides substantial resonance stabilization to the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. Dimethylformamide (DMF) is selected as the solvent for its high polarity, aprotic nature, and ability to solvate the triazole anion and the reaction intermediates effectively. Potassium carbonate serves as a mild base to deprotonate the 1,2,4-triazole, generating the nucleophilic triazolide anion in situ.
Experimental Protocol: Synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid via SNAr
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrobenzoic acid (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid.
Visualizing the SNAr Workflow
Caption: Step-by-step workflow for the SNAr synthesis.
Comparative Synthetic Methodology: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
A classical alternative for the formation of C-N bonds is the copper-catalyzed Ullmann condensation.[4][5] This method is particularly useful when the aryl halide is less activated towards nucleophilic substitution.
Causality of Experimental Design
For this comparison, we consider the use of 2-bromo-4-nitrobenzoic acid as the starting material, as aryl bromides are common substrates for Ullmann reactions. The reaction requires a copper catalyst, typically Cu(I) salts like CuI or Cu₂O, to facilitate the coupling.[6] A ligand, such as a diamine, is often employed to stabilize the copper catalyst and improve its solubility and reactivity. A strong base, like cesium carbonate, is used to deprotonate the triazole. DMF is a suitable high-boiling polar aprotic solvent for this reaction. The higher reaction temperatures are generally necessary to promote the oxidative addition of the aryl halide to the copper center.
Experimental Protocol: Synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid via Copper-Catalyzed N-Arylation
Materials:
-
2-Bromo-4-nitrobenzoic acid
-
1,2,4-Triazole
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
A suitable N-ligand (e.g., N,N'-dimethylethylenediamine)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine 2-bromo-4-nitrobenzoic acid (1.0 eq), 1,2,4-triazole (1.5 eq), Cu₂O (0.1 eq), the N-ligand (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous DMF under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Copper-Catalyzed N-Arylation Workflow
Caption: Step-by-step workflow for the Copper-Catalyzed N-Arylation.
Comparative Analysis of Synthetic Efficiency
The choice between SNAr and copper-catalyzed N-arylation depends on several factors, including substrate availability, reaction conditions, and desired purity. The following table summarizes the key performance indicators for each method based on typical results for similar transformations found in the literature.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed N-Arylation (Ullmann-type) |
| Starting Material | 2-Fluoro-4-nitrobenzoic acid | 2-Bromo-4-nitrobenzoic acid |
| Typical Yield | High (often >85%) | Moderate to Good (typically 50-80%)[6] |
| Reaction Temperature | 100-120 °C | 120-140 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Catalyst Required | None | Copper (e.g., Cu₂O, CuI) and a ligand |
| Base | Mild (e.g., K₂CO₃) | Strong (e.g., Cs₂CO₃) |
| Purification | Recrystallization often sufficient | Column chromatography usually required |
| Cost-Effectiveness | Generally more cost-effective | Higher cost due to catalyst and ligand |
| Green Chemistry | Avoids transition metal catalysts | Use of copper catalyst |
Discussion and Recommendation
For the synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid, the Nucleophilic Aromatic Substitution (SNAr) method presents a more efficient and practical approach. The high reactivity of the 2-fluoro-4-nitrobenzoic acid precursor, driven by the strong electron-withdrawing groups, allows for a catalyst-free reaction under relatively milder conditions and shorter reaction times. This translates to a more cost-effective and environmentally friendly process. The purification of the final product is also typically more straightforward, often achievable through simple recrystallization.
The copper-catalyzed N-arylation, while a robust and valuable method for a broader range of substrates, is less ideal for this specific target molecule. The requirement for a catalyst and ligand, coupled with higher reaction temperatures and longer reaction times, increases the complexity and cost of the synthesis. Furthermore, the potential for side reactions and the need for chromatographic purification can lower the overall process efficiency.
Therefore, for the large-scale production and routine synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid, the SNAr methodology is the recommended choice.
References
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Journal of the Korean Chemical Society. Retrieved February 21, 2026, from [Link]
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega. Retrieved February 21, 2026, from [Link]
-
Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis of p-Nitrobenzoic Acid. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
Ullmann reaction. (2020). L.S.College, Muzaffarpur. Retrieved February 21, 2026, from [Link]
-
Ullmann coupling-An overview. (2025). OperaChem. Retrieved February 21, 2026, from [Link]
-
Ullmann Reaction. (2020). BYJU'S. Retrieved February 21, 2026, from [Link]
-
Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. (2022). IJCRT.org. Retrieved February 21, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved February 21, 2026, from [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. Retrieved February 21, 2026, from [Link]
-
synthesis of 1,2,4 triazole compounds. (2023). ISRES. Retrieved February 21, 2026, from [Link]
Sources
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